![molecular formula C14H20N2O4 B14334264 N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide CAS No. 110087-96-2](/img/structure/B14334264.png)
N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide: is an organic compound characterized by the presence of two acetamide groups attached to a 3,4-dimethoxyphenyl ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide typically involves the reaction of 3,4-dimethoxyphenyl ethane with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of the amine groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide groups can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halides or alkyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions. Its ability to form stable complexes with enzymes makes it a valuable tool in biochemical assays.
Medicine: The compound has shown potential as an anti-inflammatory agent. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide is used as an intermediate in the production of dyes and pigments. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This inhibition can lead to a decrease in the production of inflammatory mediators, contributing to its anti-inflammatory effects.
Comparación Con Compuestos Similares
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol: This compound shares a similar backbone but lacks the acetamide groups.
3,4-Dimethoxyacetophenone: Another structurally related compound, differing in the presence of a ketone group instead of acetamide groups.
Uniqueness: N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide is unique due to the presence of two acetamide groups, which confer distinct chemical properties and reactivity. This structural feature allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
110087-96-2 |
|---|---|
Fórmula molecular |
C14H20N2O4 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
N-[2-acetamido-2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C14H20N2O4/c1-9(17)15-8-12(16-10(2)18)11-5-6-13(19-3)14(7-11)20-4/h5-7,12H,8H2,1-4H3,(H,15,17)(H,16,18) |
Clave InChI |
RVLUHCKIWACDBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC(C1=CC(=C(C=C1)OC)OC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


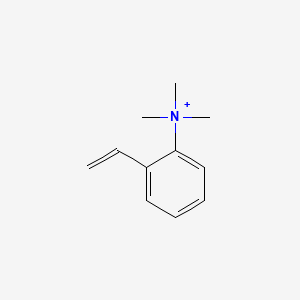

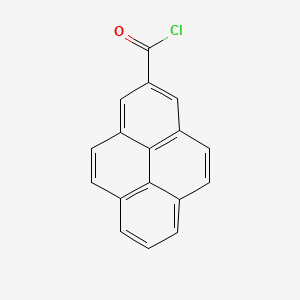
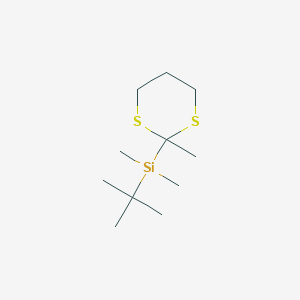
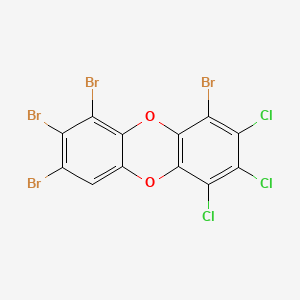
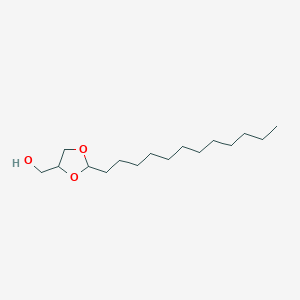
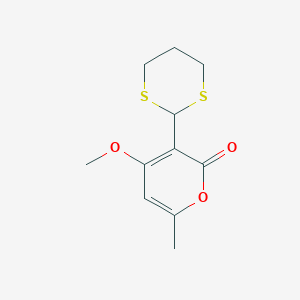

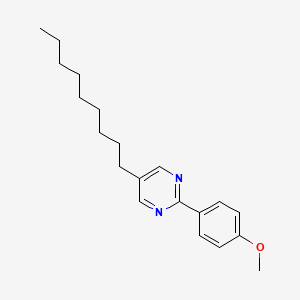


![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate](/img/structure/B14334266.png)

